Lipophilicity Advantage: 4‑Allyl vs. Isoquinoline vs. 4‑Methyl Isoquinoline (Computed logP)
The calculated partition coefficient (XLogP3‑AA) of 4‑allylisoquinoline is 3.2, compared with 2.1 for the unsubstituted parent isoquinoline and 2.6 for 4‑methylisoquinoline [1]. This represents a logP increase of +1.1 versus isoquinoline and +0.6 versus 4‑methylisoquinoline, placing 4‑allylisoquinoline in a more favorable lipophilicity range for membrane permeation according to the Lipinski rule‑of‑five framework.
| Evidence Dimension | Computed logP (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4‑Allylisoquinoline: XLogP3‑AA = 3.2 |
| Comparator Or Baseline | Isoquinoline: XLogP3‑AA = 2.1; 4‑Methylisoquinoline: XLogP3‑AA = 2.6 |
| Quantified Difference | ΔlogP = +1.1 vs. isoquinoline; ΔlogP = +0.6 vs. 4‑methylisoquinoline |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem 2021.05.07 release); all values from the same calculation protocol |
Why This Matters
A logP differential of >0.5 can significantly alter passive membrane permeability and non‑specific protein binding, directly impacting the suitability of the compound for cell‑based assays or in vivo studies where a specific lipophilicity window is targeted.
- [1] PubChem. Computed XLogP3‑AA: Isoquinoline (CID 8405) = 2.1; 4‑Methylisoquinoline (CID 118056) = 2.6; 4‑Allylisoquinoline (CID 10942859) = 3.2. National Center for Biotechnology Information, 2025. View Source
